
Spectroscopic Profile of 2-Hydroxy-7-
methylquinoline-3-carbaldehyde: A Technical

Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Hydroxy-7-methylquinoline-3-

carbaldehyde

Cat. No.: B1332489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a quinoline derivative of interest in

medicinal chemistry and materials science. A comprehensive understanding of its

spectroscopic properties is fundamental for its identification, characterization, and application in

further research and development. This technical guide provides a summary of the available

and expected spectroscopic characteristics of this compound, including mass spectrometry,

nuclear magnetic resonance, infrared, and UV-Visible spectroscopy. Due to the limited

availability of published experimental data for this specific molecule, this guide combines

established data with predicted values based on structurally analogous compounds. Detailed

experimental protocols for the spectroscopic techniques are also provided to aid in the

acquisition of new data.

Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds widely

recognized for their diverse biological activities and applications in drug discovery. The

substituent groups on the quinoline ring system play a crucial role in determining the molecule's

chemical and physical properties. 2-Hydroxy-7-methylquinoline-3-carbaldehyde, with its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1332489?utm_src=pdf-interest
https://www.benchchem.com/product/b1332489?utm_src=pdf-body
https://www.benchchem.com/product/b1332489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydroxy, methyl, and carbaldehyde functionalities, presents a unique electronic and structural

profile. This document aims to be a core reference for the spectroscopic properties of this

compound.

Molecular and Physical Properties
The fundamental properties of 2-Hydroxy-7-methylquinoline-3-carbaldehyde are

summarized in Table 1. This data is computationally derived and sourced from the PubChem

database.[1]

Table 1: Molecular and Physical Properties[1]

Property Value

Molecular Formula C₁₁H₉NO₂

Molecular Weight 187.19 g/mol

IUPAC Name 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde

CAS Number 80231-41-0

Canonical SMILES CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O

InChI Key CYCWXKDJRZUITF-UHFFFAOYSA-N

Spectroscopic Data
While comprehensive, peer-reviewed experimental spectra for 2-Hydroxy-7-methylquinoline-
3-carbaldehyde are not readily available in the public domain, its spectroscopic characteristics

can be predicted with a high degree of confidence based on the analysis of structurally similar

quinoline derivatives. The following sections present a combination of available data and

expected spectral features.

Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of a compound. For 2-Hydroxy-7-methylquinoline-3-carbaldehyde, the primary

expectation is the observation of the molecular ion peak.
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Table 2: Expected Mass Spectrometry Data

Technique Expected m/z Interpretation

GC-MS (EI) 187 [M]⁺ (Molecular Ion)

HRMS (ESI) 188.0706 [M+H]⁺ (Protonated Molecule)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of 2-
Hydroxy-7-methylquinoline-3-carbaldehyde are outlined below. These predictions are based

on the known spectra of related quinoline aldehydes.

Table 3: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.2 Singlet 1H
Aldehyde proton (-

CHO)

~9.3 Singlet 1H H4

~8.0-8.2 Doublet 1H H5

~7.7-7.9 Doublet 1H H8

~7.3-7.5 Doublet of doublets 1H H6

~2.5 Singlet 3H Methyl protons (-CH₃)

Table 4: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~190-192 Aldehyde Carbonyl (-CHO)

~160-162 C2 (C-OH)

~148-150 C8a

~140-142 C4

~135-137 C7

~130-132 C5

~128-130 C4a

~125-127 C6

~118-120 C8

~115-117 C3

~21-23 Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for 2-Hydroxy-7-methylquinoline-3-carbaldehyde are listed

in Table 5.

Table 5: Expected IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad O-H stretch (Hydroxy group)

~3100-3000 Medium C-H stretch (Aromatic)

~2950-2850 Medium C-H stretch (Methyl group)

~2850-2750 Weak C-H stretch (Aldehyde)

~1680-1660 Strong
C=O stretch (Aldehyde

carbonyl)

~1620-1580 Medium-Strong
C=C and C=N stretch

(Quinoline ring)

~1450-1400 Medium C-H bend (Methyl group)

~1250-1150 Medium C-O stretch (Hydroxy group)

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The extended conjugation in the quinoline ring system is expected to result in strong absorption

in the UV region.

Table 6: Expected UV-Visible Spectroscopic Data (Solvent: Methanol or Ethanol)

λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition

~240-250 High π → π

~320-340 Medium π → π

~380-400 Low n → π*

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-Hydroxy-7-
methylquinoline-3-carbaldehyde. Instrument parameters should be optimized for each
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specific analysis.

Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

GC Conditions:

Injector Temperature: 250 °C

Column: A suitable capillary column (e.g., HP-5MS).

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then

ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr)

and press into a thin pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Perform a background subtraction.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol, ethanol, or acetonitrile) of a known concentration.

Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Acquisition:

Use a matched pair of cuvettes, one for the solvent blank and one for the sample.

Record the baseline with the solvent-filled cuvette in both beams.

Record the absorption spectrum of the sample solution over a suitable wavelength range

(e.g., 200-600 nm).

Workflow and Data Relationships
The logical flow of spectroscopic analysis for a novel or synthesized compound like 2-Hydroxy-
7-methylquinoline-3-carbaldehyde is depicted in the following diagram. This workflow

ensures a comprehensive characterization, from initial purity and identity confirmation to

detailed structural elucidation.
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Compound Synthesis & Purification

Spectroscopic Analysis
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methylquinoline-3-carbaldehyde

Purification (e.g., Crystallization, Chromatography)

Mass Spectrometry (MS)
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- Electronic Transitions
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Combined Data Analysis

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of

2-Hydroxy-7-methylquinoline-3-carbaldehyde. While a complete set of experimental data is

yet to be published, the expected spectral characteristics outlined herein, based on established

knowledge of similar compounds, offer a valuable resource for researchers. The provided

experimental protocols serve as a practical guide for obtaining and confirming the
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spectroscopic data for this compound, which will be crucial for its future applications in scientific

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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